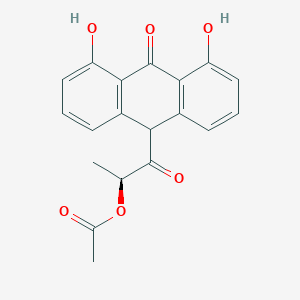
10-Acetyllactyldithranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Acetyllactyldithranol, also known as this compound, is a useful research compound. Its molecular formula is C19H16O6 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dermatological Applications
1. Treatment of Psoriasis
- Mechanism of Action : 10-Acetyllactyldithranol exhibits properties that inhibit cellular processes associated with skin disorders. It has been shown to reduce DNA synthesis and impair cellular respiration in epidermal cells, making it a candidate for treating conditions characterized by hyperproliferation, such as psoriasis .
- Clinical Trials : In clinical settings, 10-acetyl dithranol has been evaluated for its antipsoriatic activity. Studies indicate that it is less irritating and staining compared to traditional dithranol formulations, particularly at lower concentrations .
2. Formulations and Delivery Systems
- Hydrogel Preparations : Research is ongoing to explore the incorporation of this compound into hydrogel formulations to enhance drug delivery systems. This approach aims to improve the therapeutic efficacy while minimizing side effects associated with conventional treatments.
Toxicological Considerations
While this compound shows promise in therapeutic applications, toxicological studies reveal that it may exhibit higher toxicity compared to its parent compound, dithranol. Research indicates that the 10-acyl analogues can be mutagenic in certain bacterial strains and have varying degrees of toxicity in animal models .
Table: Toxicity Profile of 10-Acyl Analogues
| Compound | LD50 (mg/kg) | Mutagenicity | Notes |
|---|---|---|---|
| Dithranol | 1542 (mice) | Low | Standard treatment for psoriasis |
| 10-Acetyl Dithranol | Higher | Yes | More toxic than dithranol |
| 10-Propionyl Dithranol | Higher | Yes | Similar profile to 10-acetyl |
| Butantrone | Lower | Lower | Least toxic among analogues |
Case Studies
1. Clinical Observations
A study conducted on hospitalized psoriasis patients demonstrated that this compound applied under controlled conditions resulted in reduced irritation and staining compared to traditional treatments. This led to improved patient compliance and satisfaction during treatment regimens .
2. Comparative Studies
In a comparative study involving various acyl analogues of dithranol, it was found that increasing the carbon chain length reduced both irritation and staining properties. This suggests that modifications to the molecular structure can enhance therapeutic profiles while minimizing adverse effects .
Eigenschaften
CAS-Nummer |
128864-31-3 |
|---|---|
Molekularformel |
C19H16O6 |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
[(2S)-1-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C19H16O6/c1-9(25-10(2)20)18(23)15-11-5-3-7-13(21)16(11)19(24)17-12(15)6-4-8-14(17)22/h3-9,15,21-22H,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
ZNHRCUQJUPBMDB-VIFPVBQESA-N |
SMILES |
CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
Isomerische SMILES |
C[C@@H](C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
Kanonische SMILES |
CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C |
Key on ui other cas no. |
128864-31-3 |
Synonyme |
10-acetyllactyldithranol 10-acetyllaktyldithranol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















